Cas no 23873-81-6 (Diphenylglyoxime)

Diphenylglyoxime 化学的及び物理的性質

名前と識別子

-

- diphenylethanedione dioxime

- DIPHENYLGLYOXIME

- Benzil dioxime

- (1E,2E)-Benzil dioxime

- Alpha-Diphenylglyoxime

- Dibenzoyl dioxime

- 1,2-diphenylethane-1,2-dione dioxime

- 1,2diphenylethanedione dioxime

- A-BENZIL DIOXIME

- BIBENZOYL DIOXIME

- dioxime

- diphenyl-glyoxim

- Diphenylgyoxime

- .alpha.-Benzil dioxime

- lpha-benzyldioxime

- benzil oxime

- diphenyl-ethanedion dioxime

- NSC 4042

- benzil, dioxime

- alpha-Benzyldioxime

- Glyoxime, diphenyl-

- Ethanedione, diphenyl-, dioxime

- Diphenyl glyoxime

- 7AJS19ONCP

- Ethanedione, diphenyl-, dioxime, (E,E)-

- benzildioxime

- alpha-Benzil dioxime

- diphenylglyoxim

- (E,E)-Diphenylethanedione dioxime

- 1,2-di(hydroxyimino)-1,2-diphenylethane

- Diphenylglyoxime

-

- MDL: MFCD00002113

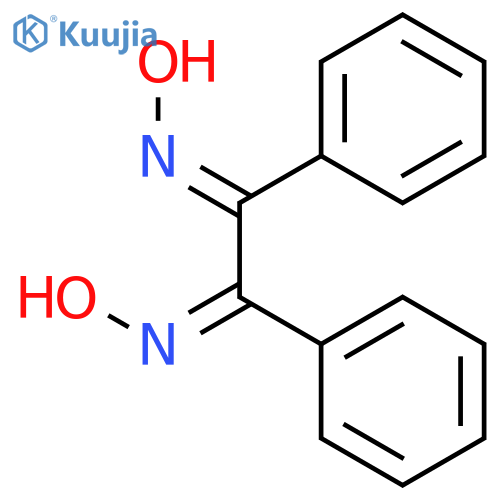

- インチ: 1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H/b15-13+,16-14+

- InChIKey: JJZONEUCDUQVGR-WXUKJITCSA-N

- ほほえんだ: O([H])/N=C(/C(/C1C([H])=C([H])C([H])=C([H])C=1[H])=N/O[H])\C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 2053615

計算された属性

- せいみつぶんしりょう: 240.09000

- どういたいしつりょう: 240.09

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 3.2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 237-240 °C (dec.) (lit.)

- ふってん: 453.809°C at 760 mmHg

- フラッシュポイント: 191.7 °C

- 屈折率: 1.6180 (estimate)

- ようかいど: ほとんど溶けない(0.094 g/l)(25ºC)、

- PSA: 65.18000

- LogP: 2.74340

- ようかいせい: 水酸化ナトリウム溶液に可溶、エタノールに微溶、水エーテルと氷酢酸にほとんど溶解しない

- マーカー: 1079

Diphenylglyoxime セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- RTECS番号:DD1985000

- ちょぞうじょうけん:Sealed in dry,2-8°C

- TSCA:Yes

Diphenylglyoxime 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Diphenylglyoxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24884-5.0g |

N-[2-(hydroxyimino)-1,2-diphenylethylidene]hydroxylamine |

23873-81-6 | 95% | 5.0g |

$21.0 | 2023-02-14 | |

| Enamine | EN300-21541-1.0g |

N-[2-(hydroxyimino)-1,2-diphenylethylidene]hydroxylamine |

23873-81-6 | 95% | 1.0g |

$19.0 | 2023-02-14 | |

| Enamine | EN300-24884-0.5g |

N-[2-(hydroxyimino)-1,2-diphenylethylidene]hydroxylamine |

23873-81-6 | 95% | 0.5g |

$19.0 | 2023-02-14 | |

| Enamine | EN300-21541-5.0g |

N-[2-(hydroxyimino)-1,2-diphenylethylidene]hydroxylamine |

23873-81-6 | 95% | 5.0g |

$21.0 | 2023-02-14 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10687-25g |

Benzil dioxime, 98% |

23873-81-6 | 98% | 25g |

¥767.00 | 2023-02-25 | |

| BAI LING WEI Technology Co., Ltd. | 189612-500G |

Diphenylglyoxime, 98% |

23873-81-6 | 98% | 500G |

¥ 5246 | 2022-04-26 | |

| TRC | D491638-250mg |

Diphenylglyoxime |

23873-81-6 | 250mg |

$ 50.00 | 2022-06-05 | ||

| BAI LING WEI Technology Co., Ltd. | 189612-25G |

Diphenylglyoxime, 98% |

23873-81-6 | 98% | 25G |

¥ 361 | 2022-04-26 | |

| Ambeed | A691849-500g |

BenzilDioxime |

23873-81-6 | 98% | 500g |

$444.00 | 2021-07-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152409-500g |

Diphenylglyoxime |

23873-81-6 | >98.0% | 500g |

¥3398.90 | 2023-09-04 |

Diphenylglyoxime 関連文献

-

1. The reactions of oximes with covalent halides. Part I. Dimethylglyoxime, diphenylglyoxime, and the benzil monoximes with titanium tetrachlorideJ. Charalambous,M. J. Frazer J. Chem. Soc. A 1968 2361

-

2. XXXI.—The methylation of the oximes of benzil. Part II. The monomethyl ethers of the benzildioximesOscar L. Brady,Morris Marcus Muers J. Chem. Soc. 1930 216

-

Beata Godlewska,Jerzy Golimowski,Adam Hulanicki,Constant M. G. van den Berg Analyst 1995 120 143

-

Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160

-

Kevin Adlington,Robert McSweeney,Georgios Dimitrakis,Samuel W. Kingman,John P. Robinson,Derek J. Irvine RSC Adv. 2014 4 16172

-

Kevin Adlington,Anthony Green,Wenxin Wang,Steven M. Howdle,Derek J. Irvine Dalton Trans. 2013 42 127

-

Stéphanie Cherdo,Sanae El Ghachtouli,Marie Sircoglou,Fran?ois Brisset,Maylis Orio,Ally Aukauloo Chem. Commun. 2014 50 13514

-

Zoi G. Lada,Amaia Soto Beobide,Aikaterini Savvidou,Catherine P. Raptopoulou,Vassilis Psycharis,George A. Voyiatzis,Mark M. Turnbull,Spyros P. Perlepes Dalton Trans. 2017 46 260

-

Zoi G. Lada,Amaia Soto Beobide,Aikaterini Savvidou,Catherine P. Raptopoulou,Vassilis Psycharis,George A. Voyiatzis,Mark M. Turnbull,Spyros P. Perlepes Dalton Trans. 2017 46 260

-

Qi Zhang,Cheng Zhao,Xun Zhang,Chunlin He,Siping Pang New J. Chem. 2022 46 1489

Diphenylglyoximeに関する追加情報

Diphenylglyoxime (CAS No. 23873-81-6): An Overview of Its Properties, Applications, and Recent Research Advances

Diphenylglyoxime (CAS No. 23873-81-6) is a versatile organic compound that has garnered significant attention in various scientific and industrial fields. This compound, also known as diphenylglyoxalimine or diphenylglyoxaline, is characterized by its unique molecular structure and diverse applications in analytical chemistry, pharmaceuticals, and materials science.

The chemical formula of Diphenylglyoxime is C14H12N2O2. It is a white crystalline solid with a melting point of approximately 155-157°C. The compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. These physical properties make it suitable for a wide range of applications, particularly in analytical chemistry where it is used as a chelating agent for the extraction and determination of various metal ions.

In the realm of analytical chemistry, Diphenylglyoxime has been extensively studied for its ability to form stable complexes with metal ions. It is particularly effective in the extraction and quantification of metals such as nickel, cobalt, and copper. The formation of these complexes is based on the strong chelating ability of the diphenylglyoxime molecule, which can bind to metal ions through its nitrogen and oxygen atoms. This property has led to its widespread use in environmental monitoring, industrial process control, and quality assurance in various industries.

Recent research has also explored the potential of Diphenylglyoxime in pharmaceutical applications. Studies have shown that diphenylglyoxime derivatives can exhibit antimicrobial and antifungal properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain diphenylglyoxime derivatives demonstrated significant activity against a range of bacterial and fungal strains. This finding opens up new avenues for the development of novel antimicrobial agents that could address the growing problem of antibiotic resistance.

In addition to its pharmaceutical applications, Diphenylglyoxime has been investigated for its potential use in materials science. Researchers have explored the use of diphenylglyoxime as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have unique properties such as high porosity, large surface area, and tunable pore size, making them suitable for applications in gas storage, catalysis, and drug delivery systems.

The synthesis of Diphenylglyoxime typically involves the reaction of diphenylketene with hydroxylamine. This process can be carried out under mild conditions, making it an attractive method for large-scale production. The purity and yield of the final product can be optimized by carefully controlling reaction parameters such as temperature, pressure, and solvent choice.

In terms of safety and handling, while Diphenylglyoxime is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn to minimize exposure risks.

The future prospects for Diphenylglyoxime are promising. Ongoing research continues to uncover new applications and potential uses for this versatile compound. For example, recent studies have explored the use of diphenylglyoxime in the development of sensors for detecting heavy metals in water and soil samples. These sensors could play a crucial role in environmental monitoring and remediation efforts.

In conclusion, Diphenylglyoxime (CAS No. 23873-81-6) is a multifaceted compound with a wide range of applications in analytical chemistry, pharmaceuticals, and materials science. Its unique chemical properties make it an invaluable tool for researchers and industry professionals alike. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in various scientific fields.

23873-81-6 (Diphenylglyoxime) 関連製品

- 26306-06-9(Deoxybenzoin Oxime)

- 23517-42-2(1-Phenyl-1-propanoneoxime)

- 952-06-7(1,2-Diphenyl-1-ethanone oxime)

- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)

- 878058-03-8(N-(3-acetamidophenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)

- 2624417-92-9(Benzene, 2-bromo-1-fluoro-3-(methoxymethoxy)-4-methyl-)

- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)

- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)

- 2229347-99-1(3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid)

- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)